Product packaging for Heptylhydrazine(Cat. No.:CAS No. 2656-72-6)

Heptylhydrazine

Cat. No.: B1606539
CAS No.: 2656-72-6
M. Wt: 130.23 g/mol
InChI Key: AETGYOWKOXPRCB-UHFFFAOYSA-N
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Description

Historical Trajectory of Hydrazine (B178648) and Alkylhydrazine Chemical Research

The journey into the chemistry of hydrazine and its derivatives began in the late 19th century. In 1875, German chemist Emil Fischer first coined the name "hydrazine" while investigating organic compounds of mono-substituted hydrazine. wikipedia.orghydrazine.com Although Fischer predicted its existence, it was Theodor Curtius who first synthesized hydrazine sulfate (B86663) in 1887 by treating organic diazides with dilute sulfuric acid. wikipedia.orghydrazine.com However, achieving pure hydrazine proved challenging. wikipedia.org The isolation of pure anhydrous hydrazine was accomplished in 1895 by Dutch chemist Lobry de Bruyn. wikipedia.orghydrazine.com

A significant milestone in the production of hydrazine was the development of the Raschig process in 1907 by Friedrich August Raschig. hydrazine.comsci-hub.se This method, which involves the reaction of ammonia (B1221849) with sodium hypochlorite, enabled the efficient and economical production of hydrazine, paving the way for its industrial use. hydrazine.com

The 20th century saw a surge in the applications of hydrazine and its derivatives. During World War II, hydrazine was utilized as a component in rocket fuels. wikipedia.orghydrazine.comdtic.mil For instance, a mixture containing 30% hydrazine was used to power the German Messerschmitt Me 163B rocket-powered fighter plane. wikipedia.org Following the war, the applications of hydrazine chemistry expanded significantly into various industrial sectors, including the synthesis of pharmaceuticals, pesticides, and polymers. sci-hub.sedtic.milbritannica.com The synthesis of alkylhydrazines, including heptylhydrazine, is often achieved through the reaction of hydrazine with alkylating agents like alkyl halides. wikipedia.org

Contemporary Significance of this compound in Synthetic and Mechanistic Chemical Research

This compound, with the chemical formula C7H17N2, is a member of the alkylhydrazine family, featuring a seven-carbon alkyl chain bonded to a hydrazine group. ontosight.ai This structure makes it a valuable intermediate in various synthetic applications.

Synthetic Applications:

Pharmaceuticals: this compound and its derivatives serve as intermediates in the synthesis of certain drugs. ontosight.aiontosight.ai The hydrazine moiety is a key building block for creating nitrogen-nitrogen bonds found in many biologically active compounds. ontosight.ai

Agricultural Chemicals: In the agrochemical industry, this compound is used in the production of pesticides and herbicides. ontosight.ai

Polymer Chemistry: The hydrazine group can participate in condensation reactions, making this compound a useful component in the synthesis of specific polymers. ontosight.ai

Mechanistic Research: Alkylhydrazines, including this compound, are utilized in mechanistic studies to probe the function of biological systems. For example, research on the reaction of horseradish peroxidase with various alkylhydrazines has shown that these compounds can lead to the delta-meso-alkylation of the prosthetic heme group, resulting in enzyme inactivation. nih.gov Such studies help in understanding the role of steric and electronic effects in enzyme-substrate interactions. nih.gov The synthesis of derivatives like this compound sulfate also provides compounds for biochemical and chemical research, where its reactivity can be used to investigate reaction mechanisms. ontosight.ai

Fundamental Conceptual Frameworks Governing Alkylhydrazine Reactivity

The chemical behavior of alkylhydrazines like this compound is primarily governed by the presence of the hydrazine functional group, which consists of two nitrogen atoms connected by a single bond, each bearing a lone pair of electrons. wikipedia.orgontosight.ai This feature makes them both basic and nucleophilic. ontosight.ai

Electronic Effects: The heptyl group attached to the hydrazine moiety is an alkyl group, which acts as an electron-donating group. This inductive effect increases the electron density on the adjacent nitrogen atom, enhancing its nucleophilicity and basicity compared to unsubstituted hydrazine. arkat-usa.orgiupac.org Studies on the reactivity of various substituted hydrazines have shown that electron-rich arylhydrazines tend to react faster than their electron-poor counterparts, a principle that extends to alkylhydrazines. nih.gov

Nucleophilicity and Basicity: As nucleophiles, alkylhydrazines readily react with electrophiles. A common reaction is the condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. nih.gov Simple alkylhydrazines have been observed to exhibit reaction rates similar to that of phenylhydrazine (B124118) in such reactions. nih.gov The basic nature of this compound allows it to react with acids to form the corresponding salts, such as this compound sulfate. ontosight.aiontosight.ai

Data Tables

Table 1: Physical Properties of Hydrazine

PropertyValue
Molar Mass32.0452 g/mol
AppearanceColorless, fuming, oily liquid
OdorAmmonia-like
Density1.021 g/cm³
Melting Point2 °C
Boiling Point114 °C
Solubility in WaterMiscible

Source: wikipedia.org

Table 2: Half-lives for Inactivation and Isoporphyrin Formation in the Reaction of Horseradish Peroxidase with Various Hydrazines at 25°C

HydrazineConcentrationt½ Inactivation (min)t½ Isoporphyrin Formation (min)
Methylhydrazine2.0 mM11.612.5
Ethylhydrazine1.0 mM8.77.2
Phenylethylhydrazine50 µM0.5 (30 s)0.42 (25 s)

Source: nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H18N2 B1606539 Heptylhydrazine CAS No. 2656-72-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

heptylhydrazine
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InChI

InChI=1S/C7H18N2/c1-2-3-4-5-6-7-9-8/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETGYOWKOXPRCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10181137
Record name Hydrazine, heptyl-
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Molecular Weight

130.23 g/mol
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CAS No.

2656-72-6
Record name Heptylhydrazine
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Record name Heptylhydrazine
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Record name HEPTYLHYDRAZINE
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Synthetic Methodologies for Heptylhydrazine and Its Precursors

Established Synthetic Pathways for Alkylhydrazines Relevant to Heptylhydrazine

The synthesis of simple alkylhydrazines like this compound has traditionally relied on several foundational methods. These pathways, while effective, often involve stoichiometric reagents and can generate significant waste.

One of the most direct methods is the alkylation of hydrazine (B178648) . This approach typically involves reacting hydrazine or a protected form of hydrazine with a heptyl halide (e.g., 1-bromoheptane (B155011) or 1-chloroheptane). To control the degree of alkylation and prevent the formation of di- and tri-substituted products, an excess of hydrazine is often used, or one of the nitrogen atoms is protected with a group like tert-butyloxycarbonyl (Boc). The Boc group can be removed later under acidic conditions to yield the monosubstituted this compound. zenodo.org A patent describes a general method where hydrazine hydrate (B1144303) is first reacted with Boc anhydride (B1165640) to form BOC hydrazine, which is then reacted with an alkyl compound to obtain BOC alkylhydrazine, followed by deprotection. zenodo.org

Another established route is the reduction of hydrazones . This two-step process begins with the condensation of a heptyl-containing carbonyl compound, such as heptanal (B48729) or heptan-2-one, with hydrazine to form a hydrazone. The resulting C=N bond of the hydrazone is then reduced to a C-N single bond to yield this compound. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. d-nb.info To avoid cleavage of the N-N bond during reduction, the second nitrogen is often protected. d-nb.info

The reduction of N-acylhydrazines (hydrazides) is also a viable pathway. A hydrazide can be formed and subsequently reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to furnish the corresponding alkylhydrazine. d-nb.info These established methods form the bedrock of alkylhydrazine synthesis and are summarized in the table below.

Method Precursors Key Reagents General Reaction
Direct Alkylation Hydrazine, Heptyl HalideBase (e.g., K₂CO₃), Protecting groups (e.g., Boc-anhydride)NH₂NH₂ + C₇H₁₅-X → C₇H₁₅NHNH₂ + HX
Hydrazone Reduction Heptanal or Heptanone, HydrazineReducing agents (e.g., NaBH₄, H₂/Catalyst)C₆H₁₃CHO + NH₂NH₂ → C₆H₁₃CH=NNH₂ → C₇H₁₅NHNH₂
Hydrazide Reduction Heptanoyl derivative, HydrazineStrong reducing agents (e.g., LiAlH₄)C₆H₁₃CO-Cl + NH₂NH₂ → C₆H₁₃CONHNH₂ → C₇H₁₅NHNH₂

Advanced and Emerging Synthetic Strategies for this compound Derivatives

Modern synthetic chemistry seeks to overcome the limitations of classical methods by developing more efficient, selective, and sustainable strategies.

Catalysis offers significant advantages by enabling reactions under milder conditions, improving selectivity, and reducing waste. For this compound synthesis, catalytic approaches are primarily focused on reductive amination and C-N bond formation.

Enzymatic Reductive Hydrazination: A significant advancement is the use of enzymes, specifically imine reductases (IREDs), to catalyze the reductive amination of carbonyls with hydrazine. rwth-aachen.derwth-aachen.de Research has demonstrated that IREDs, such as the one from Myxococcus stipitatus, can effectively catalyze the reaction between various aldehydes and ketones with hydrazine to produce substituted N-alkylhydrazines. d-nb.infonih.gov In the context of this compound, heptanal could serve as a substrate for an IRED-catalyzed reaction with hydrazine, offering a highly selective and environmentally benign route under mild, aqueous conditions. nih.gov This biocatalytic approach highlights the potential for producing valuable acyclic N-alkylhydrazines. rwth-aachen.de

Heterogeneous Catalysis: Supported metal catalysts are also being explored. For instance, a titania-supported platinum catalyst (Pt/TiO₂) has been shown to be effective for the direct conversion of alcohols or aldehydes to amines using hydrazine as the nitrogen source, without the need for additional bases or additives. acs.org This "borrowing hydrogen" methodology could theoretically be applied to the synthesis of this compound from heptanol. The reaction proceeds through sequential dehydrogenation, condensation with hydrazine, and reduction steps, all facilitated by the multifunctional catalyst. acs.org Additionally, potassium iodide (KI) has been used to catalytically accelerate the alkylation of protected hydrazines with less reactive alkyl halides, generating the more reactive alkyl iodide in situ. kirj.ee

Catalytic System Reaction Type Substrates for this compound Key Advantages
Imine Reductase (IRED)Enzymatic Reductive HydrazinationHeptanal, HydrazineHigh selectivity, mild aqueous conditions, sustainable. d-nb.infonih.gov
Pt/TiO₂Reductive AminationHeptanol/Heptanal, HydrazineNo additives required, direct conversion from alcohol. acs.org
Potassium Iodide (KI)N-AlkylationProtected Hydrazine, Heptyl Chloride/BromideAccelerates reaction with less reactive halides. kirj.ee

Stereoselective synthesis is crucial when the target molecule contains chiral centers. While this compound itself is achiral, its derivatives, such as 1-(heptan-2-yl)hydrazine, possess a stereocenter. The development of methods to control this stereochemistry is an area of advanced research.

The enzymatic synthesis using IREDs is inherently suited for stereoselectivity. nih.govnih.gov Since IREDs are chiral biocatalysts, their application in the reductive hydrazination of a prochiral ketone (like heptan-2-one) can, in principle, lead to the formation of one enantiomer of the corresponding chiral hydrazine in excess. d-nb.info This opens a pathway to chiral alkylhydrazine analogues.

Organocatalysis also presents opportunities for the asymmetric synthesis of hydrazine-containing molecules. Chiral organocatalysts, such as those derived from cinchona alkaloids or proline, have been used to achieve enantioselective C-N bond formations. nih.govmdpi.com For example, the asymmetric reaction of hydrazones with electrophiles in the presence of a chiral base catalyst has been reported, establishing a potential route for constructing chiral 1,4-dihydropyridine (B1200194) derivatives. nih.gov While not directly applied to simple alkylhydrazines, these principles form the basis for developing future stereoselective syntheses of chiral this compound analogs. The field of catalytic asymmetric synthesis is rapidly expanding, with strategies based on transition metals, organocatalysis, and biocatalysis providing a versatile toolkit for creating enantiopure molecules. rsc.orgfrontiersin.org

Principles of Green Chemistry in this compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govacs.org This involves considerations of atom economy, waste, and the use of sustainable resources.

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. skpharmteco.comwordpress.comrsc.org Reactions with high atom economy are inherently less wasteful.

Addition Reactions: Pathways based on the reduction of a hydrazone (formed from heptanal and hydrazine) exhibit high atom economy. The key bond-forming step is the reduction of the C=N bond, which is an addition reaction (e.g., with H₂). In an ideal catalytic hydrogenation, the atom economy approaches 100%, as all atoms from the hydrogen molecule are incorporated into the product. acs.org

Enzymatic and Catalytic Routes: Modern catalytic approaches often lead to improved atom economy. nih.gov The enzymatic reductive hydrazination catalyzed by IREDs is noted for its atom-efficiency, especially when coupled with a hydrogen-driven cofactor regeneration system. zenodo.orgd-nb.infonih.gov

Atom Economy Comparison for this compound Synthesis (Theoretical)

Synthetic Pathway Reactants Desired Product Byproducts Theoretical Atom Economy
Hydrazone Hydrogenation C₆H₁₃CH=NNH₂ + H₂ C₇H₁₅NHNH₂ None 100%

| Direct Alkylation | C₇H₁₅Br + NH₂NH₂ | C₇H₁₅NHNH₂ | HBr | 58.5% |

Calculation for Direct Alkylation: [Mass of C₇H₁₅NHNH₂] / [Mass of C₇H₁₅Br + Mass of NH₂NH₂] = 116.2 / (179.1 + 32.05) = 55.0%. Note: Actual calculation depends on whether hydrazine is used as a free base or salt and the base used for neutralization.

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic synthesis often relies on volatile organic compounds (VOCs), which pose environmental and health risks. Green chemistry promotes the use of sustainable alternatives. rsc.orggarph.co.uk

Water: Water is an ideal green solvent due to its non-toxicity, availability, and safety. Biocatalytic methods, such as the IRED-catalyzed synthesis of alkylhydrazines, are typically performed in aqueous buffer solutions at mild temperatures, making them highly sustainable. d-nb.infoacs.org

Bio-Based Solvents: Solvents derived from renewable biomass, such as ethanol, butanol, or glycerol, are gaining traction as greener alternatives to petroleum-based solvents. numberanalytics.comorientjchem.org These solvents are often biodegradable and have a lower toxicity profile. A synthesis of amines using hydrazine over a Pt catalyst was successfully carried out in ethanol. acs.org

Solvent-Free Reactions: The most sustainable approach is to eliminate the solvent entirely. Mechanochemistry (e.g., ball milling) and reactions under neat conditions (no solvent) are emerging strategies that can reduce waste and simplify purification. numberanalytics.com While not yet documented specifically for this compound, the development of solvent-free reductive aminations is an active area of research.

The integration of these green chemistry principles into the synthesis of this compound offers a pathway toward more sustainable and efficient chemical manufacturing.

Process Optimization and Scale-Up Considerations for this compound Synthesis (Research Focus)

Optimizing the synthesis of this compound for large-scale production requires careful consideration of reaction conditions, reagent selection, and process design to maximize yield, purity, and cost-effectiveness while ensuring a scalable and safe operation. google.com Research in this area focuses on overcoming common challenges associated with hydrazine chemistry, such as selectivity control in alkylation and the handling of potentially hazardous reagents. google.com

A key area of optimization for the reductive amination pathway is the choice of reducing agent and catalyst. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce hydrazides to alkylated hydrazines, they can be expensive and difficult to handle on a large scale. psu.edu Milder and more selective reagents like sodium cyanoborohydride are often preferred as they can reduce the imine intermediate in the presence of the starting aldehyde or ketone, which simplifies the one-pot procedure. masterorganicchemistry.com For catalytic hydrogenation routes, process optimization involves screening catalysts (e.g., Platinum on Carbon, Raney Nickel), catalyst loading, hydrogen pressure, and temperature to achieve high conversion and selectivity. scribd.comnih.gov

Modern approaches to process optimization may involve automated platforms that integrate design, synthesis, and screening to rapidly identify optimal reaction parameters. nih.gov Furthermore, computational modeling and scale-down experiments can be used to simulate and predict the performance of a reaction on a production scale, reducing the need for numerous pilot-scale experiments. nih.gov This strategy involves developing a chemical process model based on laboratory data and validating it with a limited number of experiments in a scale-down reactor that mimics the geometry and heat/mass transfer characteristics of the full-size production vessel. nih.gov

The following table summarizes key parameters that are typically investigated during the optimization of this compound synthesis.

ParameterReductive AminationAlkylation (via Sulfonate)Optimization Goal
Reactants Ratio Carbonyl:Hydrazine:Reducing AgentAlcohol:Sulfonyl Halide:HydrazineMaximize conversion of limiting reagent, minimize byproducts.
Temperature Typically 0°C to room temperatureVaries per step; may require cooling or heatingControl reaction rate, prevent side reactions or decomposition.
Solvent Methanol (B129727), EthanolDichloromethane, Tetrahydrofuran, EthanolEnsure reactant solubility, facilitate reaction, simplify workup. nih.govgoogle.com
Catalyst Acid/Base catalyst for imine formation; Hydrogenation catalyst (e.g., Pt/C)Phase-transfer catalyst (for alkylation step)Increase reaction rate and selectivity. scribd.com
Reaction Time Monitored by TLC or other analysisVaries per step (e.g., 1-10 hours) google.comAchieve complete reaction without product degradation.
Purification Distillation, Crystallization, ChromatographyExtraction, Crystallization, DistillationAchieve desired product purity, remove unreacted starting materials and byproducts.

Research findings indicate that a synthesis route for hydroxylamines, which shares intermediates and procedural steps with hydrazine synthesis, has been successfully developed for high yield and industrial-scale applications, suggesting similar scalability is achievable for this compound. google.comgoogle.com The focus remains on developing robust, cost-effective, and safe manufacturing processes.

Reaction Mechanisms and Reactivity of Heptylhydrazine

Nucleophilic Characteristics of the Hydrazine (B178648) Moiety in Heptylhydrazine

The defining feature of the reactivity of this compound is the nucleophilic character of its hydrazine moiety (-NHNH₂). This nucleophilicity arises from the presence of lone pairs of electrons on the two adjacent nitrogen atoms. The nitrogen atom bonded to the heptyl group and the terminal nitrogen atom are both nucleophilic centers, though the terminal amino-type nitrogen is generally more reactive. soeagra.com The presence of two heteroatoms directly bonded to each other results in an increased nucleophilicity compared to a simple primary amine, an observation known as the alpha effect. bham.ac.uk

The heptyl group, being an alkyl chain, is weakly electron-donating through an inductive effect. This effect increases the electron density on the nitrogen atoms, thereby enhancing the nucleophilicity of the hydrazine moiety compared to unsubstituted hydrazine. This makes this compound a potent nucleophile, capable of reacting with a wide array of electrophilic compounds.

Addition-Elimination Processes Involving this compound

A typical example is the reaction with an acyl chloride. The carbon atom in an acyl chloride (-COCl) is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. The reaction unfolds as follows:

Addition : The nucleophilic nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen. bham.ac.uk

Elimination : The tetrahedral intermediate is unstable. The lone pair on the negatively charged oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being a good leaving group, is expelled. A final deprotonation step, often by another molecule of this compound or a weak base, neutralizes the positive charge on the nitrogen, yielding the final N-heptylhydrazide product and hydrochloric acid. bham.ac.uk

Condensation Reactions with Carbonyl Compounds

A characteristic reaction of this compound is its condensation with aldehydes and ketones to form N-heptylhydrazones. soeagra.com This reaction is a cornerstone of hydrazine chemistry and is classified as a nucleophilic addition-elimination or condensation reaction, where a molecule of water is eliminated. soeagra.combham.ac.uk

The mechanism begins with the nucleophilic attack of the terminal nitrogen of this compound on the electrophilic carbonyl carbon. soeagra.com This initial addition is often catalyzed by acid, which protonates the carbonyl oxygen, making the carbon even more electrophilic. The attack forms a tetrahedral intermediate known as a carbinolamine. soeagra.com This intermediate then undergoes acid-catalyzed dehydration. The hydroxyl group is protonated to form a good leaving group (H₂O), which is eliminated as the nitrogen lone pair forms a double bond with the carbon, resulting in a C=N bond. soeagra.com The final deprotonation yields the stable N-heptylhydrazone product. soeagra.com

These hydrazone derivatives are often stable, crystalline solids, which historically made them useful for the characterization and identification of unknown aldehydes and ketones. soeagra.com

Table 1: Examples of Condensation Reactions of this compound This table is illustrative and shows the expected products from the reaction of this compound with various carbonyl compounds.

This compoundCarbonyl CompoundProduct (N-Heptylhydrazone)
C₇H₁₅NHNH₂Acetaldehyde (CH₃CHO)Acetaldehyde N-heptylhydrazone (C₇H₁₅NHN=CHCH₃)
C₇H₁₅NHNH₂Acetone ((CH₃)₂CO)Acetone N-heptylhydrazone (C₇H₁₅NHN=C(CH₃)₂)
C₇H₁₅NHNH₂Benzaldehyde (C₆H₅CHO)Benzaldehyde N-heptylhydrazone (C₇H₁₅NHN=CHC₆H₅)
C₇H₁₅NHNH₂Cyclohexanone (C₆H₁₀O)Cyclohexanone N-heptylhydrazone (C₇H₁₅NHN=C₆H₁₀)

Electrophilic Transformations of this compound and its Adducts

While this compound itself is primarily nucleophilic, its adducts, particularly hydrazones, can undergo further transformations with electrophiles. Hydrazones possess multiple reactive sites: the two nitrogen atoms and the α-carbon (the carbon adjacent to the C=N bond), which can be deprotonated to form a nucleophilic carbanion or azaenolate. soeagra.comresearchgate.net

Alkylation of Hydrazone Adducts : Heptylhydrazones, formed from the reaction of this compound with aldehydes or ketones, can be deprotonated at the α-carbon using a strong base like lithium diisopropylamide (LDA) to form a resonance-stabilized azaenolate. wikipedia.org This potent nucleophile can then react with an electrophile, such as an alkyl halide, in an α-alkylation reaction. wikipedia.orgnih.gov This sequence is a powerful method for forming new carbon-carbon bonds at the α-position of the original carbonyl compound. Palladium-catalyzed allylic alkylation of hydrazones has also been achieved, typically occurring at the nitrogen atom. rsc.org

Acylation of Hydrazone Adducts : The nitrogen atom of a hydrazone can be acylated. For instance, methyl hydrazones have been acetylated using acetic acid in the presence of a palladium(II) chloride catalyst to form acetyl methyl hydrazones. tandfonline.com Similarly, direct C-H acylation of N-Boc protected hydrazones with aldehydes can be achieved using palladium catalysis, leading to complex di-acylated aromatic structures. rsc.org These reactions demonstrate that the adducts of this compound can serve as substrates for electrophilic acylation.

Redox Chemistry and Oxidation-Reduction Pathways of this compound

The chemistry of this compound is rich in oxidation-reduction (redox) reactions, where it can function as a reducing agent or be oxidized to various products.

Oxidation of this compound : Alkylhydrazines are susceptible to oxidation by a variety of reagents. The oxidation of alkylhydrazines with iodine in the presence of a base can yield a mixture of products including alkanes, alkenes, alcohols, and alkyl iodides. publish.csiro.aupublish.csiro.au The formation of these products often involves carbocation and radical intermediates. publish.csiro.aupublish.csiro.au For instance, the oxidative reaction of myoglobin (B1173299) with alkylhydrazines in the presence of H₂O₂ proceeds through alkyl free radical intermediates, which then alkylate the heme group. nih.gov Similarly, the metabolism of alkylhydrazines in liver microsomes can be catalyzed by trace transition metals, leading to the formation of carbon-centered free radicals. nih.gov Oxidation can also lead to the corresponding hydrazone under specific conditions, such as using Swern oxidation on a carbamate-protected alkylhydrazine. researchgate.net

This compound as a Reducing Agent : Hydrazine and its derivatives are well-known reducing agents. researchgate.net They can be used, for example, in the reduction of metal salts to form metal nanoparticles. In one patented process, various alkylhydrazines, including this compound, are listed as potential reducing compounds for a silver ammine complex solution to produce silver particles. googleapis.com In this context, the this compound is oxidized while the silver ions (Ag⁺) are reduced to metallic silver (Ag⁰).

Thermal and Photochemical Decompositions of this compound (Mechanistic Studies)

The decomposition of a chemical compound can be induced by heat (thermal decomposition or pyrolysis) or by light (photochemical decomposition or photolysis). The mechanisms of these processes describe the series of elementary steps that lead to the final products.

Thermal Decomposition

Detailed mechanistic studies and specific data, including decomposition products and kinetic parameters for the thermal decomposition of this compound, are not readily found in the surveyed literature. For related compounds like hydrazine and monomethylhydrazine, thermal decomposition has been studied, and it is known to proceed through complex radical mechanisms. These reactions are sensitive to conditions such as temperature, pressure, and the presence of catalysts. The initial steps are typically the cleavage of the weakest bonds in the molecule. For an alkylhydrazine like this compound, this could involve the N-N bond, a C-N bond, or a C-H bond on the heptyl group.

A generalized, hypothetical thermal decomposition pathway for this compound might involve the initial homolytic cleavage of the N-N bond to form heptyl and hydrazinyl radicals:

C7H15NHNH2 → C7H15N•H + •NH2

These initial radicals would then undergo a complex series of subsequent reactions, including hydrogen abstraction, disproportionation, and recombination, to form a variety of smaller, stable products. However, without experimental product analysis and kinetic data for this compound, this remains a generalized hypothesis.

Photochemical Decomposition

Photochemical decomposition is initiated by the absorption of a photon of appropriate energy, which excites the molecule to a higher electronic state. From this excited state, the molecule can decompose, often through pathways unavailable in thermal reactions.

Specific mechanistic studies on the photochemical decomposition of this compound are not available in the reviewed literature. For a molecule like this compound, the N-N bond is a likely site for photochemical cleavage, similar to other hydrazine derivatives. The energy of the absorbed ultraviolet (UV) light would be a critical factor in determining the primary photoproducts.

A plausible, though hypothetical, primary photochemical process for this compound would be the fission of the N-N bond:

C7H15NHNH2 + hν → C7H15N•H + •NH2

The resulting radicals would then react further. The specific products would depend on the wavelength of light used and the reaction medium.

Due to the lack of specific research findings, no data tables for the decomposition of this compound can be provided.

Theoretical and Computational Chemistry of Heptylhydrazine

Molecular Dynamics Simulations of Heptylhydrazine Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net Unlike quantum mechanical methods that focus on electronic structure, MD uses classical mechanics to model molecular behavior, allowing for the simulation of larger systems (e.g., a molecule in a solvent) over longer timescales (nanoseconds to microseconds). thaiscience.info

An MD simulation of this compound would require the development of a force field—a set of parameters that describes the potential energy of the system. This force field would define bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic).

Key applications of MD simulations for this compound include:

Conformational Analysis: The flexible heptyl chain can adopt numerous conformations. MD simulations can explore the conformational landscape of this compound, identifying the most populated shapes and the dynamics of their interconversion.

Solvation and Liquid Properties: By simulating this compound in a solvent like water or an organic solvent, MD can predict solvation free energies, radial distribution functions (to understand local solvent structure), and diffusion coefficients. Studies on hydrazine (B178648) and its smaller derivatives have successfully used MD to predict thermodynamic properties and fluid phase behavior. uni-paderborn.de

Intermolecular Interactions: MD simulations can model how this compound molecules interact with each other in the liquid phase or with other chemical species, such as surfaces or biological macromolecules. This is crucial for understanding its bulk properties and its behavior in complex environments.

Table 2: Potential Parameters Investigated in a Molecular Dynamics Simulation of this compound in Solution.
PropertyDescriptionDerived Information
Radial Distribution Function (g(r))Describes the probability of finding another atom at a distance r from a reference atom.Provides insight into the local solvent structure around the hydrazine head and the alkyl tail.
Mean Square Displacement (MSD)Measures the average distance a molecule travels over time.Used to calculate the self-diffusion coefficient of this compound in the solvent.
Hydrogen Bonding AnalysisIdentifies and quantifies hydrogen bonds between this compound and solvent molecules.Reveals the extent and lifetime of hydrogen bonding, which governs solubility and interaction strength.

Computational Elucidation of this compound Reaction Pathways and Transition States

A primary goal of computational chemistry is to map out the mechanisms of chemical reactions. This is achieved by calculating the potential energy surface (PES) for a given reaction. Minima on the PES correspond to stable reactants, intermediates, and products, while saddle points correspond to transition states—the highest energy point along the lowest energy path between a reactant and a product.

For this compound, computational methods (primarily DFT and ab initio techniques) can be used to:

Identify Plausible Reaction Mechanisms: For reactions such as thermal decomposition, oxidation, or reaction with other chemicals, computational modeling can explore various potential pathways. For example, studies on the ozonation of substituted hydrazines have used computational chemistry to determine that the reaction initiates via hydrogen abstraction from the -NH2 group. nih.gov

Locate Transition States (TS): Specialized algorithms are used to find the exact geometry of the transition state. The structure of the TS provides critical information about the bond-breaking and bond-forming processes.

Calculate Activation Energies: The energy difference between the reactants and the transition state is the activation energy (or barrier), which is a key determinant of the reaction rate. By comparing the activation energies of competing pathways, the most favorable reaction mechanism can be identified. Computational studies have successfully determined activation barriers for reactions involving hydrazine derivatives. nih.govnih.gov

This approach would allow researchers to predict the decomposition products of this compound under various conditions or to understand its reactivity as a precursor in chemical synthesis without the need for extensive and potentially hazardous experimentation.

Prediction of Spectroscopic Signatures for this compound and its Intermediates (Theoretical Basis)

Computational quantum chemistry can predict various types of molecular spectra, which is invaluable for identifying and characterizing transient species or for interpreting complex experimental data.

The theoretical prediction of spectroscopic signatures for this compound would involve:

Vibrational (Infrared and Raman) Spectroscopy: After performing a geometry optimization, the calculation of vibrational frequencies is a standard procedure. This involves computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the vibrational modes of the molecule (e.g., N-H stretch, C-H stretch, N-N stretch, bending modes). These calculated frequencies and their intensities can be compared directly with experimental IR and Raman spectra to confirm the structure of the molecule. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can calculate NMR chemical shieldings, which can be converted into chemical shifts. By calculating the 1H and 13C chemical shifts for a proposed structure of this compound, these values can be compared with experimental NMR data to aid in structural elucidation. mdpi.com

Electronic (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is a widely used method to calculate the energies of electronic excitations. This allows for the prediction of the UV-Vis absorption spectrum, providing information about the electronic transitions within the molecule.

These predictive capabilities are especially powerful for studying reaction intermediates, which may be too short-lived or reactive to be characterized experimentally. By calculating the expected spectroscopic signatures of potential intermediates in a reaction involving this compound, computational chemistry can provide crucial evidence to support a proposed reaction mechanism.

Advanced Analytical Techniques for Mechanistic Elucidation in Heptylhydrazine Research

Spectroscopic Methods for In-Situ Reaction Monitoring of Heptylhydrazine Transformations

In-situ reaction monitoring using spectroscopic techniques is a powerful approach for understanding the complex dynamics of chemical reactions. numberanalytics.com These methods allow researchers to observe the reaction as it happens, providing valuable data on reaction mechanisms, identifying key intermediates, and optimizing reaction conditions. numberanalytics.comnumberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Kinetic and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly informative technique that provides detailed structural and dynamic information about molecules, making it an invaluable tool for reaction monitoring. numberanalytics.comnih.gov The ability of NMR to offer quantitative and structurally rich data has made it increasingly popular for analyzing chemical reactions, a trend bolstered by the availability of benchtop NMR instruments and compatible flow systems. nih.gov

In the context of this compound research, NMR can be used to track the progress of reactions, identify intermediates, and study reaction kinetics. numberanalytics.com For instance, changes in the chemical shifts and signal intensities of protons near the hydrazine (B178648) group can be monitored over time to determine the rate of a reaction. Two-dimensional NMR techniques, such as COSY, can be particularly useful for elucidating the structure of transient intermediates formed during a reaction. rsc.org While traditional 2D NMR experiments can be time-consuming, advancements like compressed sensing-NMR can significantly reduce data acquisition times, making it feasible to follow the kinetics of reactions and identify intermediate and product species in situ. rsc.orgrsc.org

NMR Application in Reaction Monitoring Information Gained Example
Reaction Progress TrackingQuantitative data on reactant consumption and product formation.Monitoring the disappearance of this compound signals and the appearance of product signals.
Intermediate IdentificationStructural elucidation of transient species.Using 2D NMR to determine the connectivity of atoms in a short-lived reaction intermediate. rsc.org
Kinetic StudiesDetermination of reaction rates and orders.Measuring the change in concentration of this compound over time to calculate the rate constant.

Infrared (IR) and Raman Spectroscopy for Functional Group Tracking

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide molecular fingerprints, offering insights into the chemical structure of a sample. photothermal.com Both methods are well-suited for in-situ reaction monitoring. metrohm.commt.com

IR spectroscopy measures the absorption of infrared radiation by molecules, providing information on functional groups. numberanalytics.com It is particularly sensitive to polar bonds and is highly effective for identifying organic compounds. photothermal.com In this compound research, IR spectroscopy can be used to monitor changes in the N-H and C-N stretching frequencies, which would indicate the transformation of the hydrazine functional group.

Raman spectroscopy, on the other hand, measures the inelastic scattering of light and is more sensitive to non-polar, homo-nuclear bonds. photothermal.comksu.edu.sa This makes it a powerful tool for analyzing polymer backbones and symmetric molecules. photothermal.commt.com For this compound, Raman spectroscopy could be used to track changes in the C-C backbone of the heptyl group during a reaction. The low sensitivity of Raman to water makes it particularly suitable for in-line measurements in aqueous reaction mixtures. mdpi.com

Spectroscopic Technique Principle Application in this compound Research
Infrared (IR) SpectroscopyAbsorption of IR radiation due to changes in dipole moment. photothermal.comTracking changes in polar functional groups like N-H bonds.
Raman SpectroscopyInelastic scattering of light due to changes in polarizability. photothermal.comMonitoring non-polar bonds such as the C-C backbone.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light by molecules, which corresponds to the excitation of outer electrons. shu.ac.uk This technique is useful for monitoring reaction progress, identifying intermediates, and studying the kinetics of chemical reactions. numberanalytics.com The absorption of UV-Vis radiation is restricted to certain functional groups called chromophores, which contain valence electrons of low excitation energy. shu.ac.uk

In the study of this compound, UV-Vis spectroscopy can be employed to observe electronic transitions, particularly those involving the lone pair of electrons on the nitrogen atoms (n → σ* transitions). shu.ac.uk The formation of complexes between this compound and other molecules, such as metal ions, can lead to shifts in the absorption maximum (spectral shifts), providing evidence of complex formation. ijprajournal.com For example, the formation of a charge-transfer complex would likely result in a new, distinct absorption band.

UV-Vis Spectroscopy Application Phenomenon Observed Information Deduced
Monitoring Electronic TransitionsChanges in absorbance at specific wavelengths.Following the consumption of this compound or the formation of a chromophoric product.
Detecting Complex FormationShift in the wavelength of maximum absorption (λmax). ijprajournal.comEvidence of interaction between this compound and other species in solution.

Mass Spectrometry for Identification of Reaction Intermediates and Products in this compound Systems

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of compounds. solubilityofthings.com When coupled with separation techniques, it becomes an invaluable tool for analyzing complex mixtures and identifying unknown components. numberanalytics.com

Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS)

Pressurized Sample Infusion (PSI) is a method for continuously introducing a solution to an electrospray ionization (ESI) mass spectrometer source. whiterose.ac.ukuvic.ca This technique allows for the real-time acquisition of data in an air- and moisture-free environment, making it ideal for monitoring reactions involving sensitive species. whiterose.ac.uk PSI-ESI-MS is particularly effective for observing low-intensity catalytic species as they are generated. uvic.ca

In the context of this compound research, PSI-ESI-MS can be used to continuously monitor the reaction mixture, allowing for the detection and identification of transient intermediates and final products. The technique provides dynamic information on the abundance of different species over the course of the reaction. researchgate.net

PSI-ESI-MS Feature Advantage for this compound Research
Continuous Sample IntroductionReal-time monitoring of reaction progress. whiterose.ac.uk
Air- and Moisture-Free EnvironmentSuitable for studying reactions of air-sensitive this compound. whiterose.ac.uk
High SensitivityDetection of low-concentration intermediates. uvic.ca

Ion Mobility-Mass Spectrometry (IMS-MS)

Ion Mobility-Mass Spectrometry (IM-MS) is an analytical technique that separates ions based on both their mobility through a buffer gas and their mass-to-charge ratio. wikipedia.org This method provides an additional dimension of separation, allowing for the differentiation of isomers and the study of the three-dimensional structure of ions. wikipedia.orgnih.gov

For the study of this compound reaction systems, IM-MS can be instrumental in separating and identifying isomeric reaction intermediates and products. wikipedia.org The collision cross-section (CCS) values obtained from IM-MS can provide insights into the shape and conformation of the detected ions, aiding in their structural elucidation. chromatographyonline.cominstruct-eric.org This capability is particularly valuable when multiple species with the same mass are present in the reaction mixture.

IM-MS Capability Application in this compound Research
Separation of IsomersDifferentiating between structurally different intermediates or products with the same mass. wikipedia.org
Determination of Collision Cross-Section (CCS)Providing information on the size and shape of ions to aid in structural assignment. chromatographyonline.com
Enhanced Peak CapacityImproved resolution of complex reaction mixtures. wikipedia.org

Multiple Reaction Monitoring (MRM) and Dynamic Multiple Reaction Monitoring (DMRM)

Multiple Reaction Monitoring (MRM) is a highly sensitive and specific mass spectrometry technique utilized for quantifying target compounds within complex mixtures. scribd.com The method employs a triple quadrupole mass spectrometer, which is set to select a specific precursor ion (typically the protonated molecule, [M+H]⁺) in the first quadrupole. This precursor ion is then fragmented in the second quadrupole (the collision cell), and the third quadrupole is set to detect a specific, characteristic fragment ion, also known as a product ion. This specific precursor-to-product ion transition is a unique signature of the target analyte, providing high selectivity and reducing chemical noise, which in turn enhances sensitivity. arizona.edumdpi.com

Dynamic Multiple Reaction Monitoring (DMRM) is an advanced iteration of MRM. Instead of monitoring all MRM transitions throughout the entire chromatographic run, the DMRM algorithm only monitors for a specific compound's transitions within a narrow retention time window when it is expected to elute from the chromatography column. google.comgoogle.com This approach significantly reduces the number of concurrent transitions being monitored at any given time, allowing for longer dwell times on each transition and increasing the number of data points across each chromatographic peak. The results are improved sensitivity, enhanced signal-to-noise ratios, and greater accuracy in quantification, which is particularly advantageous when analyzing a large number of analytes in a single run. google.comnih.gov

While direct research applying MRM or DMRM to this compound is not prominently documented in the reviewed literature, the technique is ideally suited for its trace-level quantification in complex matrices. A hypothetical MRM method for this compound would involve selecting its protonated molecular ion ([C₇H₁₆N₂ + H]⁺, m/z 129.14) as the precursor. Following collision-induced dissociation, a stable and abundant fragment ion would be selected as the product ion for monitoring.

Table 1: Hypothetical MRM Transition for this compound Analysis
CompoundPrecursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss
This compound129.14112.11NH₃ (Ammonia)

Chromatographic Techniques for Separation and Analysis of Complex this compound Mixtures

Chromatography is a fundamental separation technique essential for the analysis and purification of individual components from complex mixtures. ajol.info The separation is based on the differential partitioning of analytes between a stationary phase and a mobile phase. scispace.com For a compound like this compound and its derivatives, both gas and liquid chromatography are highly applicable.

High-Performance Liquid Chromatography (HPLC) is a prevalent technique for the purification and analysis of this compound-derived products. In several synthetic procedures, preparative HPLC using a reversed-phase column (such as C18) with a mobile phase of methanol (B129727) and water with a trifluoroacetic acid (TFA) modifier has been used to purify the final product after a reaction involving this compound. The purity and identity of the collected fractions are often confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS), which couples the separation power of HPLC with the detection and identification capabilities of mass spectrometry. In other research, electrospray ionization liquid chromatography-mass spectrometry was employed to examine reaction supernatants for the presence of complex hydrazide derivatives, demonstrating its utility in monitoring reaction progression and identifying products.

Gas-liquid chromatography (GLC) has also been noted as an effective instrumental analysis method for separating isomers of related unsaturated compounds, indicating its potential applicability for analyzing this compound and its volatile derivatives. scribd.com

Table 2: Chromatographic Methods in this compound-Related Research
TechniqueApplicationTypical Stationary PhaseTypical Mobile Phase/Carrier GasReference
Preparative HPLCPurification of a this compound-derived productReversed-Phase (e.g., C18)Methanol/Water/TFA,
LC-MSProduct identification and analysisReversed-Phase (e.g., C18)Acetonitrile/Water/Formic Acid
Gas-Liquid Chromatography (GLC)Separation of related isomers (by analogy)Capillary ColumnInert gas (e.g., Helium, Nitrogen) scribd.com

X-ray Crystallography for Structural Characterization of this compound Derivatives and Complexes

In the context of this compound research, this technique would be invaluable for characterizing the structure of its derivatives, such as hydrazones or more complex heterocyclic compounds formed in subsequent reactions. An X-ray crystal structure provides unambiguous proof of a molecule's constitution and stereochemistry. ajol.info For example, analysis of novel 4-arylaminoquinazoline derivatives by single-crystal X-ray diffraction confirmed their molecular structure, identified the crystal system and space group, and detailed the intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice.

While specific crystal structures for simple this compound derivatives are not available in the cited literature, the methodology remains a critical tool for confirming the outcome of synthetic efforts that use this compound as a reactant. The data obtained from such an analysis provides foundational structural information for understanding reaction mechanisms and structure-activity relationships.

Table 3: Illustrative Data from a Single-Crystal X-ray Diffraction Analysis (Representative Example)
ParameterDescriptionExample Value
Chemical FormulaThe elemental composition of the molecule in the crystal.C₂₄H₂₃N₅O₂
Crystal SystemOne of seven crystal systems describing the cell geometry.Monoclinic
Space GroupDescribes the symmetry of the crystal structure.P2₁/c
Unit Cell DimensionsThe lengths (a, b, c) and angles (α, β, γ) of the unit cell.a = 12.36 Å, b = 12.79 Å, c = 13.22 Å, β = 117.03°
Volume (V)The volume of the unit cell.1862.75 ų
ZThe number of formula units per unit cell.2

Note: Data in this table is illustrative, based on a representative quinazoline (B50416) derivative, to show the type of information obtained from X-ray crystallography.

Electrochemical Methods for Understanding Redox Behavior and Synthetic Applications of this compound

Electrochemical methods are powerful tools for investigating the redox (reduction-oxidation) properties of chemical compounds. Techniques like cyclic voltammetry (CV) provide valuable information about the potentials at which a molecule is oxidized or reduced, the stability of the resulting species, and the kinetics of electron transfer. In a CV experiment, the potential applied to an electrode is scanned linearly in a triangular waveform, and the resulting current from Faradaic reactions at the electrode surface is measured.

For this compound, electrochemical analysis would primarily focus on the oxidation of the hydrazine functional group. Hydrazines are known to undergo oxidation, often irreversibly, to form various products depending on the conditions. An electrochemical study could precisely determine the oxidation potential of this compound, offering insight into its reactivity as a reducing agent. By analyzing the characteristics of the voltammetric peaks—such as peak potential, current height, and the effect of scan rate—researchers can deduce mechanistic details, including the number of electrons transferred in the redox process and whether the reaction is diffusion-controlled or adsorption-controlled.

Although specific studies detailing the electrochemical behavior of this compound were not identified in the search, the methodology is well-established for other redox-active molecules, including ferrocene (B1249389) derivatives and paclitaxel. ajol.info Such an investigation would be crucial for synthetic applications where this compound is used as a reductant or in the development of electrochemical sensors.

Table 4: Proposed Parameters for an Electrochemical Study of this compound
Parameter/TechniquePurpose in this compound StudyExpected Information
Cyclic Voltammetry (CV)To determine the oxidation potential and redox behavior.Anodic peak potential (Epa), reversibility of the oxidation process.
Working ElectrodeProvides the surface for the electrochemical reaction.Glassy Carbon Electrode (GCE) is a common choice for organic electrochemistry.
Supporting ElectrolyteEnsures conductivity of the solution.A non-reactive salt in an appropriate solvent (e.g., TBAPF₆ in acetonitrile).
Scan Rate VariationTo investigate the reaction mechanism.Distinguishes between diffusion-controlled and surface-adsorbed processes.

Research Applications of Heptylhydrazine in Chemical Synthesis and Materials Science

Heptylhydrazine as a Synthetic Building Block in Organic Chemistry

The nucleophilic nature of the hydrazine (B178648) group makes this compound a valuable component in the construction of complex organic molecules. Its reactivity is particularly exploited in the synthesis of heterocyclic compounds and in the formation of carbon-nitrogen bonds, fundamental processes in medicinal and materials chemistry.

This compound is a key precursor in the synthesis of various nitrogen-containing heterocyclic compounds. The most common application is in the formation of pyrazole (B372694) derivatives through condensation reactions with 1,3-dicarbonyl compounds. mdpi.commdpi.comorganic-chemistry.orgnih.govnih.gov This reaction, known as the Knorr pyrazole synthesis, is a straightforward and efficient method for creating substituted pyrazole rings.

The general reaction involves the condensation of this compound with a β-diketone, leading to the formation of a pyrazole with a heptyl group attached to one of the nitrogen atoms. The regioselectivity of this reaction can be influenced by the nature of the substituents on the dicarbonyl compound and the reaction conditions.

Table 1: Illustrative Examples of Pyrazole Synthesis with Alkylhydrazines

1,3-Dicarbonyl Compound Alkylhydrazine Resulting Pyrazole Structure Reference
Acetylacetone This compound (presumed) 1-heptyl-3,5-dimethyl-1H-pyrazole mdpi.commdpi.com
Benzoylacetone This compound (presumed) 1-heptyl-5-methyl-3-phenyl-1H-pyrazole or 1-heptyl-3-methyl-5-phenyl-1H-pyrazole mdpi.commdpi.com

Note: The table provides expected products based on the general reactivity of alkylhydrazines, as specific studies on this compound are limited.

The nucleophilic nitrogen atoms of this compound readily react with various electrophilic carbon centers to form stable carbon-nitrogen bonds. This reactivity is fundamental to its role as a synthetic building block beyond heterocycle formation. For instance, this compound can react with aldehydes and ketones to form heptylhydrazones. These hydrazones are stable compounds that can be further modified or can serve as intermediates in more complex transformations.

Furthermore, this compound can participate in reductive amination reactions, providing a pathway to N-heptyl substituted amines. While specific research on this compound in this context is not abundant, the general reactivity of alkylhydrazines suggests its utility in such transformations. organic-chemistry.org

This compound in Ligand Design for Coordination Chemistry Research

The lone pairs of electrons on the nitrogen atoms of the hydrazine moiety allow this compound and its derivatives to act as ligands, forming coordination complexes with various metal ions. The presence of the heptyl group can influence the solubility, steric, and electronic properties of the resulting metal complexes.

This compound can coordinate to transition metals in several ways. It can act as a monodentate ligand, coordinating through one of its nitrogen atoms, or as a bridging ligand, connecting two metal centers. rsc.org Derivatives of this compound, such as hydrazones formed from its reaction with carbonyl compounds, can act as multidentate ligands, chelating to a metal center through multiple donor atoms (e.g., nitrogen and oxygen). researchgate.netnih.gov

The formation of stable complexes with transition metals is a well-documented property of hydrazine derivatives in general. ias.ac.in The specific characteristics of this compound complexes, such as their geometry and stability, would be influenced by the nature of the metal ion and the other ligands present in the coordination sphere.

Transition metal complexes containing hydrazine-derived ligands have been investigated for their catalytic activity in a variety of organic transformations. researchgate.netnih.gov These complexes can catalyze reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. dtic.milnih.gov

The role of the this compound ligand in these catalytic systems can be multifaceted. The heptyl group can enhance the solubility of the complex in nonpolar organic solvents, which can be advantageous for certain catalytic reactions. Additionally, the steric bulk of the heptyl group can influence the selectivity of the catalyst by controlling the approach of substrates to the metal center. While specific studies focusing on the catalytic applications of this compound complexes are limited, the general principles of ligand design in catalysis suggest that such complexes could exhibit interesting and potentially useful catalytic properties. youtube.commdpi.com

Applications of this compound in Polymer and Functional Material Precursor Chemistry

The bifunctional nature of this compound, possessing two reactive nitrogen atoms, makes it a potential monomer or building block for the synthesis of polymers and functional materials. The incorporation of the this compound moiety into a polymer backbone can impart specific properties to the resulting material.

Hydrazine derivatives have been used in the synthesis of various polymers, including polyamides and polyimides, by reacting with dicarboxylic acids or their derivatives. ncl.res.in The inclusion of the N-N bond from the hydrazine unit can influence the thermal and mechanical properties of the polymer. While there is a lack of specific research on the use of this compound in the synthesis of high-performance polymers like polyamides and polyimides, its structure suggests it could be a candidate for creating polymers with modified properties. For example, the heptyl side chain could increase the flexibility and solubility of the resulting polymer.

In the realm of functional materials, hydrazine derivatives have been explored for the synthesis of conductive polymers and materials with specific optical or electronic properties. The ability of the hydrazine group to participate in redox reactions is a key feature in these applications. Although direct applications of this compound in this area are not well-documented, the general reactivity of hydrazines suggests potential avenues for research.

Role in Advanced Polymer Synthesis (Academic Context)

There is no specific information available in the public domain regarding the role of this compound as a monomer or modifying agent in advanced polymer synthesis within an academic context. General principles of polymer chemistry suggest that the hydrazine moiety could potentially be used in polycondensation reactions or as a reactive site for grafting, but no specific examples or detailed research findings involving this compound have been documented.

Contribution to Novel Material Development (Research Perspective)

Similarly, the contribution of this compound to the development of novel materials from a research perspective is not well-documented in available literature. Research into new materials often explores a wide range of chemical building blocks; however, this compound does not appear to have been a focus of such published research.

This compound in Supramolecular Chemistry Research

There is no available research data or scholarly articles that discuss the use or investigation of this compound within the field of supramolecular chemistry. This area of research focuses on non-covalent interactions to create complex, functional chemical systems, and the potential role of this compound in such systems has not been a subject of published studies.

Derivatives and Analogues of Heptylhydrazine: Synthetic and Reactivity Studies

Systematic Synthesis of Substituted Heptylhydrazine Derivatives

The synthesis of substituted this compound derivatives can be achieved through various established and modern organic chemistry methodologies. These methods allow for the precise introduction of functional groups at different positions, enabling the creation of a diverse library of compounds for further study.

Common synthetic strategies often begin with a protected this compound precursor or by constructing the hydrazine (B178648) moiety during the synthesis. A versatile approach involves the direct reductive alkylation of hydrazine derivatives, which can furnish N-alkylated products in a one-pot manner by carefully controlling the stoichiometry of the substrates and reagents like α-picoline-borane. organic-chemistry.org Palladium-catalyzed reactions, such as the allylic substitution of allyl acetates with arylhydrazines, provide a highly regioselective method for producing N,N-disubstituted hydrazines under mild conditions. organic-chemistry.org

A more targeted synthesis is exemplified by the preparation of 2-(3,5-Dinitrobenzoyl)-N-heptylhydrazine-1-carboxamide. nih.gov This multi-step synthesis starts with a suitable carboxylic acid, which is converted to its corresponding acyl chloride using thionyl chloride. nih.gov This activated intermediate then reacts with a hydrazine derivative, followed by further functionalization to yield the final product. nih.gov

Another powerful technique is the Mitsunobu reaction, where N-acyl- and N-alkoxycarbonylaminophthalimides can be alkylated with primary, secondary, or benzyl (B1604629) groups. organic-chemistry.org A subsequent dephthaloylation step efficiently yields 1,1-substituted hydrazines. organic-chemistry.org

A general and refined synthetic scheme for creating a library of N-substituted hydrazides can be broken down into several key steps. nih.gov This process often starts with a molecule containing both a carboxylic acid and another functional group, such as 4-(aminomethyl)benzoic acid.

Esterification : The carboxylic acid is first converted to its methyl ester to increase solubility and protect it from subsequent reactions. This is typically achieved by refluxing in methanol (B129727) with a strong acid catalyst. nih.gov

Amide Bond Formation : The amino group is then acylated, for instance, by reacting it with benzoyl chloride to form a stable amide bond. nih.gov

Hydrazinolysis : The methyl ester is converted into a hydrazide by refluxing with hydrazine hydrate (B1144303). nih.gov This creates the core hydrazide intermediate.

N-Alkylation : The terminal nitrogen of the hydrazide is then alkylated using various aldehydes via reductive amination. This step, using reagents like sodium cyanoborohydride, allows for the introduction of a wide variety of substituents. nih.gov

Synthetic MethodDescriptionKey Reagents/CatalystsTypical Product TypeReference
Reductive AlkylationDirect alkylation of hydrazine derivatives in a one-pot reaction.α-Picoline-boraneN-Alkylhydrazines organic-chemistry.org
Palladium-Catalyzed Allylic SubstitutionRegioselective C-N bond coupling between a hydrazine and an allyl acetate.Palladium catalystN,N-Disubstituted hydrazines organic-chemistry.org
Mitsunobu Reaction & DephthaloylationAlkylation of N-protected aminophthalimides followed by removal of the phthaloyl group.DEAD, PPh₃, then hydrazine1,1-Substituted hydrazines organic-chemistry.org
Multi-step Synthesis from Carboxylic AcidsSequential conversion of a carboxylic acid to an acyl chloride, followed by reaction with a hydrazine and subsequent functionalization.Thionyl chloride, hydrazineAcylhydrazides nih.gov
N-Arylation of HydrazidesIntermolecular C-N bond coupling between a hydrazide and an aryl iodide.CuI, Cs₂CO₃N-Arylhydrazides organic-chemistry.org

Structure-Reactivity Relationships in this compound Analogue Series

The concept of a structure-reactivity relationship is fundamental to understanding how a molecule's chemical makeup influences its behavior in a reaction. numberanalytics.com For analogues of this compound, this relationship dictates everything from reaction rates to the types of products formed. Subtle changes in the molecular structure can lead to dramatic differences in reactivity. nih.gov

Key structural features that influence reactivity include:

Electronic Effects : The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) near the hydrazine moiety can significantly alter its nucleophilicity. EDGs increase electron density, typically making the hydrazine more reactive towards electrophiles, while EWGs decrease electron density and reactivity.

Steric Hindrance : Bulky substituents attached to or near the hydrazine nitrogens can physically block incoming reagents, slowing down reaction rates. This steric effect is crucial in determining the regioselectivity of reactions involving substituted hydrazines.

Conformational Effects : The three-dimensional arrangement of atoms can pre-organize a molecule for a specific reaction pathway. For instance, in intramolecular reactions, the alkyl chain's flexibility and substitution pattern can favor the formation of specific ring sizes. libretexts.org

Studies on complex natural products have established that a parabolic relationship can exist between chemical reactivity and biological potency. nih.gov An analogue that is too stable may not react effectively with its target, while one that is too reactive may decompose before reaching it. nih.gov This principle highlights the need for an optimal balance of stability and reactivity, which can be fine-tuned through structural modifications. nih.gov For this compound analogues, this means that substitutions on the heptyl chain or the hydrazine nitrogen could be rationally designed to achieve a desired reactivity profile.

Computational chemistry provides powerful tools for quantifying these relationships. Descriptors such as the electron affinity of a molecule or the molecular electrostatic potential (ESP) at the reactive site can be calculated and correlated with experimentally determined reaction rates to build predictive models. rsc.org

Structural FeatureEffect on ReactivityExample Influence on a this compound Analogue
Electron-Withdrawing Group (e.g., -NO₂) on an N-aryl substituentDecreases the nucleophilicity of the hydrazine nitrogen atoms.Slower reaction rate in nucleophilic attack reactions.
Electron-Donating Group (e.g., -OCH₃) on an N-aryl substituentIncreases the nucleophilicity of the hydrazine nitrogen atoms.Faster reaction rate in nucleophilic attack reactions.
Bulky Substituent (e.g., t-butyl) on a nitrogenIncreases steric hindrance around the reactive center.Favors reaction at the less hindered nitrogen; may slow overall rate.
Incorporation into a strained ring systemIncreases ring strain, potentially making bond-breaking more favorable.Can increase the rate of ring-opening or rearrangement reactions.
Unsaturation in the alkyl chain (e.g., a double bond)Introduces a new reactive site (π-bond) and can alter conformation.Allows for addition reactions or participation in pericyclic reactions.

Impact of N-Substitution Patterns on this compound Reactivity Profiles

The substitution pattern directly on the nitrogen atoms of the hydrazine core is a critical determinant of reactivity. The two nitrogen atoms (conventionally Nα and Nβ) offer distinct sites for substitution, leading to significant variations in chemical properties.

In a detailed structure-activity relationship study on hydrazide-containing inhibitors, researchers systematically modified the substituent on the β-nitrogen. nih.gov It was observed that a non-branched propyl chain was seemingly ideal for the desired activity, indicating that both the length and steric profile of the N-alkyl group are crucial. nih.gov This suggests that for a this compound derivative, the long, flexible heptyl chain would have a distinct and significant impact on its reactivity and interactions compared to smaller alkyl groups.

Furthermore, the electronic nature of the substituent plays a direct role. In a study of an intramolecular cyclization, an N-substituent with a strong electron-withdrawing character (a nosyl group) significantly reduced the nucleophilicity of the nitrogen atom, leading to a much slower reaction compared to a less withdrawing group (a tosyl group). mdpi.com This demonstrates a clear electronic effect where depleting the nitrogen of electron density deactivates it towards reactions requiring nucleophilic character.

The presence of one versus two substituents also dramatically alters reactivity. A monosubstituted hydrazine (like this compound itself) has a free -NH₂ group that can act as a potent nucleophile. A 1,2-disubstituted hydrazine may have reduced nucleophilicity due to steric and electronic effects from two substituents. A 1,1-disubstituted hydrazine has a single NH proton, and its reactivity is often channeled into different pathways, such as the formation of hydrazones with aldehydes and ketones.

N-Substitution PatternKey Structural FeatureImpact on Reactivity ProfileReference
Monosubstitution (e.g., this compound)One primary amine (-NH₂) group.Acts as a strong nucleophile; readily forms hydrazones.N/A
Nβ-Alkylation (e.g., varied alkyl chains)Steric bulk and chain length on the terminal nitrogen.Activity is sensitive to chain length and branching; a non-branched propyl chain was found to be optimal in one study. nih.gov
N-Aryl Substitution with EWGElectron-withdrawing group (e.g., Nosyl) on the nitrogen.Reduces the nitrogen's nucleophilicity, slowing down reactions like intramolecular cyclization. mdpi.com
N-Aryl Substitution with EDGElectron-donating group (e.g., Tosyl) on the nitrogen.Maintains or enhances nitrogen nucleophilicity relative to an EWG, allowing reactions to proceed faster. mdpi.com
1,1-DisubstitutionTwo substituents on one nitrogen, leaving a single N-H.Often used as precursors for reactions where the remaining N-H participates, but less nucleophilic than a primary amine. organic-chemistry.org

Intramolecular Cyclization Reactions Involving this compound Derivatives

Derivatives of this compound that possess a second functional group elsewhere in the molecule are prime candidates for intramolecular cyclization reactions, which are a powerful tool for constructing heterocyclic ring systems. nih.gov The seven-carbon chain of the heptyl group provides a flexible tether that can be modified to facilitate the formation of various ring sizes.

Several types of intramolecular cyclizations are applicable:

Indazole Synthesis : If a this compound derivative is first converted into a picrylhydrazone, it can undergo an efficient intramolecular cyclization to form an indazole derivative. rsc.org This reaction creates a stable, bicyclic aromatic system. rsc.org

Indole Synthesis : A this compound derivative could be used to form an enamine. The subsequent iodine-mediated intramolecular cyclization of the enamine can lead to the formation of 3H-indole derivatives under metal-free conditions. organic-chemistry.org This process involves an oxidative iodination followed by an intramolecular Friedel-Crafts-type alkylation. organic-chemistry.org

1,4-Dihydrobenzo[e] nih.govnih.govgoogle.comtriazine Synthesis : Amidrazones, which can be prepared from hydrazines, can undergo oxidative cyclization in the presence of a base and a palladium catalyst to form dihydrobenzotriazines. mdpi.com A this compound derivative could be incorporated into the amidrazone structure to yield the corresponding substituted triazine.

Dieckmann Cyclization : While a classic Claisen condensation, the intramolecular version known as the Dieckmann cyclization illustrates a fundamental principle. libretexts.org If a this compound derivative were functionalized to contain a 1,6- or 1,7-diester, it could undergo this base-catalyzed cyclization to form five- or six-membered β-keto ester rings, respectively. libretexts.org This demonstrates how the heptyl chain could serve as the backbone for forming carbocyclic or heterocyclic rings.

The success and regioselectivity of these cyclizations depend heavily on the length and conformation of the chain connecting the reactive groups and the nature of the substituents involved.

Precursor Derivative TypeReaction TypeKey Reagents/ConditionsResulting Heterocyclic SystemReference
PicrylhydrazoneIntramolecular Aromatic SubstitutionHeating in a suitable solvent.Indazole rsc.org
EnamineIodine-Mediated Oxidative CyclizationI₂, K₂CO₃, DMF, 100 °C3H-Indole organic-chemistry.org
AmidrazoneOxidative CyclizationDBU, Pd/C, CH₂Cl₂1,4-Dihydrobenzo[e] nih.govnih.govgoogle.comtriazine mdpi.com
Diester (Hypothetical)Dieckmann CondensationA strong base (e.g., NaOEt).Cyclic β-keto ester libretexts.org
2-Alkenylaniline (by analogy)Epoxidation-Cyclization-Elimination1. m-CPBA; 2. Acid catalyst, heat.Indole mdpi.com

Emerging Research Directions and Future Perspectives in Heptylhydrazine Chemistry

Integration of Heptylhydrazine Chemistry with Flow Chemistry and Automated Synthesis Methodologies

The synthesis of hydrazine (B178648) derivatives can be significantly enhanced through the adoption of flow chemistry and automated systems. rsc.orgmdpi.com These technologies offer marked improvements over traditional batch processing, including enhanced safety, better heat and mass transfer, and superior reproducibility. scielo.breuropa.eunoelresearchgroup.comyoutube.com For the synthesis of this compound and its derivatives, flow chemistry presents a compelling avenue for process optimization.

Automated synthesis platforms, when coupled with flow reactors, can enable high-throughput screening of reaction conditions and the rapid generation of a library of this compound derivatives. ontosight.ai This is especially valuable in the early stages of drug discovery or materials science research, where diverse molecular structures are needed for evaluation. ontosight.ai The use of stopped-flow synthesis, which combines aspects of both batch and flow techniques, offers another layer of flexibility, allowing for automated experimentation with minimal reagent consumption.

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

FeatureAdvantage in this compound SynthesisRelevant Research Context
Enhanced Safety Minimizes handling of potentially hazardous hydrazine hydrate (B1144303) by containing reactions within a closed system. europa.euosti.govSynthesis of energetic materials and other hazardous compounds. europa.eu
Precise Control Allows for exact control over temperature, pressure, and stoichiometry, leading to higher yields and purity. scielo.brSynthesis of pyrazoles and other heterocyclic compounds. mdpi.com
Scalability Offers a direct route from small-scale laboratory synthesis to larger-scale production without re-optimization. osti.govLarge-scale synthesis of acid hydrazides. osti.gov
Automation Enables high-throughput experimentation and library synthesis for discovery programs. ontosight.aiDrug discovery and materials science. ontosight.ai

Advanced Computational and Machine Learning Approaches for Rational Design of this compound Transformations

Computational chemistry and machine learning (ML) are becoming indispensable tools for the rational design of chemical reactions and the discovery of new molecules. acs.orgnd.edu These approaches can be applied to this compound chemistry to predict reaction outcomes, optimize synthetic routes, and design novel derivatives with desired properties. researchgate.netnih.gov

Quantum mechanical methods, such as Density Functional Theory (DFT), can be employed to study the mechanisms of reactions involving this compound. This allows for a deeper understanding of the factors that control reactivity and selectivity, aiding in the design of more efficient catalytic systems. pnnl.gov For instance, computational studies can help elucidate the interactions between a this compound-derived substrate and a catalyst's active site, guiding the development of catalysts for specific transformations. pnnl.govrsc.org

Machine learning models, trained on existing chemical reaction data, can predict the feasibility and yield of new reactions. nd.edu For this compound, ML models could be developed to predict the outcomes of various synthetic transformations, such as C-N bond formations or functional group interconversions. This predictive capability can significantly reduce the number of experiments required, saving time and resources. Furthermore, ML-based Quantitative Structure-Activity Relationship (QSAR) models can be used to correlate the structural features of this compound derivatives with their biological activity or material properties, facilitating the design of new compounds for specific applications. researchgate.netnih.gov

Table 2: Application of Computational and ML Methods in this compound Chemistry

MethodologyApplication to this compoundPotential Impact
Quantum Mechanics (DFT) Elucidate reaction mechanisms and catalyst-substrate interactions. pnnl.govrsc.orgDesign of more efficient and selective catalysts.
Machine Learning (ML) Predict reaction outcomes and yields. nd.eduAccelerated discovery of new synthetic routes.
QSAR Modeling Correlate molecular structure with biological activity or material properties. researchgate.netnih.govRational design of novel this compound-based drugs or materials.
Molecular Dynamics Simulate the behavior of this compound-based materials to understand their properties.Design of functional materials with tailored characteristics.

Exploration of this compound in Sustainable and Renewable Chemical Processes

The principles of green chemistry are increasingly guiding the development of new chemical processes, with a focus on using renewable resources and minimizing environmental impact. acs.orgresearchgate.net The exploration of this compound within this framework involves developing more sustainable synthetic routes and utilizing it as a building block for environmentally benign products.

A key area of research is the production of this compound from renewable feedstocks. The heptyl group could potentially be derived from biomass sources, such as fatty acids or other lipid-derived molecules. wikipedia.org This would reduce the reliance on petrochemicals and contribute to a more circular economy. acs.org The use of green solvents, such as water, supercritical CO2, or bio-based solvents, in the synthesis of this compound is another important consideration for making the process more environmentally friendly. wikipedia.orgwhiterose.ac.uk

Furthermore, catalysis plays a central role in sustainable chemistry. osti.gov The development of highly efficient and recyclable catalysts for this compound synthesis can significantly reduce waste and energy consumption. rsc.org This includes both biocatalysis, using enzymes, and heterogeneous catalysis, where the catalyst can be easily separated from the reaction mixture. researchgate.net The integration of biocatalytic and chemocatalytic steps can lead to powerful and sustainable synthetic routes for producing valuable chemicals. researchgate.net

Development of Novel Synthetic Pathways to Chiral this compound Structures

Chirality is a critical feature in many pharmaceuticals and bioactive molecules, as different enantiomers can have vastly different biological effects. The development of synthetic pathways to chiral this compound structures is a significant research direction, with biocatalysis and asymmetric catalysis at the forefront.

Biocatalysis, particularly the use of engineered enzymes, offers a highly selective and environmentally friendly approach to synthesizing chiral compounds. acs.orgresearchgate.net Engineered imine reductases (IREDs) have shown great promise in the synthesis of chiral amines and have been successfully applied to the reductive amination of ketones with hydrazines to produce chiral hydrazine derivatives. acs.orgnih.govnih.gov This methodology could be adapted to produce chiral this compound by reacting a suitable heptyl ketone with hydrazine in the presence of a stereoselective IRED. nih.gov The scalability of such H2-driven biocatalytic processes further enhances their industrial applicability. nih.govmedchemfrontiers.org

Asymmetric transition-metal catalysis provides another powerful tool for accessing chiral hydrazines. The asymmetric hydrogenation of hydrazones, derived from the condensation of a ketone with a hydrazine, has been shown to be an efficient method for producing chiral hydrazines with high enantioselectivity. researchgate.net This approach could be applied to a heptyl-substituted hydrazone to yield chiral this compound. The development of novel racemization-free coupling reagents is also crucial for the synthesis of chiral amides and peptides, and similar principles could be applied to reactions involving chiral this compound to preserve its stereochemical integrity. rsc.org

Table 3: Strategies for Chiral this compound Synthesis

Synthetic StrategyDescriptionKey Advantages
Biocatalysis (Engineered IREDs) Reductive amination of a heptyl ketone with hydrazine using a stereoselective imine reductase. acs.orgnih.govnih.govHigh enantioselectivity, mild reaction conditions, environmentally friendly.
Asymmetric Hydrogenation Transition-metal catalyzed hydrogenation of a prochiral heptyl-substituted hydrazone. researchgate.netHigh yields and enantiomeric excess.
Chiral Pool Synthesis Starting from a readily available chiral precursor.Utilizes existing chirality to build the target molecule.
Chiral Auxiliary Temporarily attaching a chiral molecule to guide a stereoselective reaction.Can induce high diastereoselectivity.

Design and Synthesis of this compound-Based Functional Materials with Tailored Properties (Academic Pursuits)

The unique chemical properties of the hydrazine moiety, combined with the alkyl nature of the heptyl group, make this compound an interesting building block for the design and synthesis of novel functional materials. ontosight.ai Academic research in this area focuses on creating polymers and other materials with properties tailored for specific applications. acs.org

This compound can be incorporated into polymers to create materials with specific thermal, mechanical, or chemical properties. For example, hydrazine derivatives have been used to synthesize hydrazide-linked polymers, which can exhibit interesting morphologies, such as hollow structures, and possess functional groups amenable to further modification. acs.org The long heptyl chain could impart hydrophobicity and flexibility to a polymer backbone, while the hydrazine group offers sites for cross-linking or functionalization. mdpi.comnih.gov Research into bio-based polymers is also a rapidly growing field, and this compound derived from renewable sources could be used to create more sustainable plastics and materials. mdpi.comnih.govrsc.org

The hydrazine group is also known for its ability to form Schiff bases through condensation reactions. researchgate.neteurjchem.com This chemistry can be exploited to create functional materials such as chemosensors, where the interaction of the hydrazine-derived part of the molecule with an analyte leads to a detectable signal. The heptyl group could be used to tune the solubility and self-assembly properties of such materials. Furthermore, hydrazine derivatives have been investigated for their role in energetic materials and as precursors to polymerization catalysts, suggesting a broad scope of potential applications for functional materials derived from this compound. acs.orgresearchgate.net

Q & A

Q. What are the established laboratory synthesis protocols for heptylhydrazine, and what are the critical parameters affecting yield?

this compound can be synthesized via diazotization of heptylamine followed by reduction. Key steps include:

  • Diazotization : React heptylamine with sodium nitrite under acidic conditions (e.g., HCl) at 0–5°C to form a diazonium salt.
  • Reduction : Use sodium sulfite/NaOH to reduce the diazonium salt to this compound hydrochloride.
  • Neutralization : Adjust pH with a base (e.g., NaOH) to isolate free this compound. Critical parameters include temperature control during diazotization (prevents decomposition), stoichiometric excess of reducing agents, and pH during neutralization (optimal yield at pH 8–9) .
Parameter Optimal Range
Diazotization Temp0–5°C
Reduction pH10–12 (alkaline conditions)
Neutralization pH8–9

Q. How can researchers confirm the identity and purity of this compound post-synthesis?

  • Spectrophotometry : Derivatize with p-dimethylaminobenzaldehyde (DMAB) in acidic medium; measure absorbance at 450–470 nm (calibration required with standards) .
  • Chromatography : Use HPLC with UV detection (C18 column, mobile phase: methanol/water) or TLC (silica gel, eluent: ethyl acetate/hexane).
  • Elemental Analysis : Validate C, H, N content against theoretical values. Purity >95% is typical for research-grade material .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Emergency Measures : For skin contact, wash with soap/water; for ingestion, seek medical attention immediately. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. What methodologies are recommended for resolving discrepancies in elemental analysis data of this compound derivatives across laboratories?

Discrepancies often arise from inconsistent sample preparation or instrumental calibration. Solutions include:

  • Standardized Protocols : Adopt NIOSH Method 3518 for derivatization and spectrophotometry .
  • Inter-lab Calibration : Use certified reference materials (CRMs) to harmonize results.
  • Contamination Control : Pre-clean glassware with nitric acid to eliminate trace metals, which can interfere with assays .

Q. How can side products during this compound synthesis be identified and minimized?

  • By-Product Identification : Use GC-MS or NMR to detect impurities like heptylamine or azocompounds.
  • Optimization Strategies :
  • Reduce diazotization time to prevent over-oxidation.
  • Employ excess sodium sulfite during reduction to ensure complete conversion .

Q. What are the mechanisms underlying this compound’s reactivity in forming hydrazones, and how can reaction conditions be optimized for specific carbonyl compounds?

this compound reacts with aldehydes/ketones via nucleophilic addition to form hydrazones. Optimization factors:

  • Acid Catalysis : Use HCl or acetic acid to protonate the carbonyl, enhancing electrophilicity.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility for bulky carbonyl substrates.
  • Stoichiometry : A 1.2:1 molar ratio (this compound:carbonyl) ensures complete conversion. Applications include Fischer indole synthesis and carbohydrate analysis .

Methodological Considerations Table

Application Technique Key Parameters Reference
Hydrazone FormationAcid-catalyzed condensationpH 3–4, reflux, 1–2 hours
Quantitative AnalysisUV-Vis (DMAB derivatization)λ = 450–470 nm, calibration curve required
Toxicity ScreeningAmes test (mutagenicity)S9 metabolic activation, dose-response

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.